molecular formula C22H20N6O B2453870 1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798673-24-1

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2453870
CAS RN: 1798673-24-1
M. Wt: 384.443
InChI Key: HTCOEYNBLYKRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing triazole rings, are of significant interest due to their diverse biological activities. For instance, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing such skeletons via direct metal-free oxidative N-N bond formation. This method features short reaction times and high yields, indicating its potential utility in synthesizing compounds similar to "1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide" for various scientific applications (Zheng et al., 2014).

Antiviral Activity

Compounds with structural features similar to the queried chemical have been explored for their antiviral properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have shown remarkable antiavian influenza virus activity. The synthesis of these compounds involves reactions with benzoyl isothiocyanate and subsequent reactions leading to compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential therapeutic applications of such molecules (Hebishy et al., 2020).

Antituberculosis Activity

The design and synthesis of heterocyclic compounds, such as thiazole-aminopiperidine hybrids, have been directed towards developing novel Mycobacterium tuberculosis inhibitors. These compounds, designed through molecular hybridization, have shown promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. This research underscores the importance of heterocyclic compounds in addressing global health challenges like tuberculosis (Jeankumar et al., 2013).

Corrosion Inhibition

Triazole derivatives, including those similar to the queried compound, have been investigated for their corrosion inhibition properties. Studies have shown that triazole derivatives can effectively inhibit corrosion in metals, such as mild steel in acidic media, through mechanisms involving the adsorption of the compound onto the metal surface. This application demonstrates the versatility of such heterocyclic compounds beyond pharmaceutical uses and highlights their potential in industrial applications (Ma et al., 2017).

properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-16(19-9-5-6-12-24-19)25-22(29)20-21(18-10-13-23-14-11-18)28(27-26-20)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCOEYNBLYKRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.